molecular formula C26H30O10 B1249807 abacopterin A

abacopterin A

Cat. No. B1249807
M. Wt: 502.5 g/mol
InChI Key: IFELYQDGJJZHIW-KPBPQVAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abacopterin A is an organic heterotetracyclic compound resulting from cyclocondensation of the 4- and 5-hydroxy groups of (2S,4S)-2-(4-methoxyphenyl)-6,8-dimethylchromane-4,5,7-triol across the 1- and 2-positions of 6-O-acetyl-1,2-didehydro-D-glucose. A natural product found in Abacopteris penangiana. It has a role as a plant metabolite. It is a carbohydrate derivative, an organic heterotetracyclic compound and a polycyclic ether. It derives from a 6-O-acetyl-beta-D-glucose.

Scientific Research Applications

Hypolipidemic and Anti-inflammatory Properties of Abacopterin A

Abacopterin A in Hyperlipidemia Treatment Abacopterin A, a flavonoid compound from Abacopteris penangiana, exhibits hypolipidemic and anti-inflammatory properties. In a study involving high-fat diet-induced hyperlipidemic mice, Abacopterin A treatment significantly reduced levels of inflammatory markers like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also improved lipid profiles by reducing triglycerides and cholesterol, suggesting its potential as a therapeutic agent in hyperlipidemia and associated inflammatory conditions (Lei et al., 2011).

Neuroprotective Effects of Abacopterin E

Abacopterin E in Neuroprotection Another study focused on Abacopterin E, a related compound, which demonstrated neuroprotective effects against oxidative stress-induced neurotoxicity. In cellular and animal models, Abacopterin E effectively reduced oxidative damage, improved behavioral performance, and increased the activities of antioxidant enzymes like superoxide dismutases (SOD) and glutathione peroxidase (GSH-Px). This suggests its potential application in neuroprotective therapies (Lei et al., 2011).

Antioxidant Activity of Flavonoid Glycosides from Abacopteris penangiana

Antioxidant Properties Flavonoid glycosides, including Abacopterins, isolated from the fern Abacopteris penangiana, have shown significant antioxidant activity. These compounds, such as abacopterins E to I, were evaluated using the TEAC assay and demonstrated values indicating their potential as natural antioxidants. This could have implications for their use in treating oxidative stress-related conditions (Zhao et al., 2007).

properties

Product Name

abacopterin A

Molecular Formula

C26H30O10

Molecular Weight

502.5 g/mol

IUPAC Name

[(3S,5R,6S,7S,8R,10S,12S)-6,7,16-trihydroxy-12-(4-methoxyphenyl)-15,17-dimethyl-2,4,9,13-tetraoxatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),14(18),15-trien-5-yl]methyl acetate

InChI

InChI=1S/C26H30O10/c1-11-20(28)12(2)24-19-17(9-16(33-23(11)19)14-5-7-15(31-4)8-6-14)34-25-22(30)21(29)18(10-32-13(3)27)35-26(25)36-24/h5-8,16-18,21-22,25-26,28-30H,9-10H2,1-4H3/t16-,17-,18+,21+,22-,25+,26-/m0/s1

InChI Key

IFELYQDGJJZHIW-KPBPQVAGSA-N

Isomeric SMILES

CC1=C(C(=C2C3=C1O[C@@H](C[C@@H]3O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O2)COC(=O)C)O)O)C5=CC=C(C=C5)OC)C)O

Canonical SMILES

CC1=C(C(=C2C3=C1OC(CC3OC4C(C(C(OC4O2)COC(=O)C)O)O)C5=CC=C(C=C5)OC)C)O

synonyms

abacopterin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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